

Application Note: Quantification of Triolein in Human Plasma using HPLC-MS/MS

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Compound of Interest		
Compound Name:	Triolein	
Cat. No.:	B1671897	Get Quote

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Introduction

Triolein is a triglyceride and a major component of dietary fats and oils. As a key energy storage molecule, the quantification of **triolein** in biological samples is crucial for researchers in various fields, including metabolic disease research, nutrition, and drug development. This application note provides a detailed protocol for the sensitive and selective quantification of **triolein** in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method employs a simple liquid-liquid extraction for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high specificity and sensitivity.

Experimental Protocols Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of **triolein** from human plasma.

Materials:

Human plasma (collected in K2-EDTA tubes)



- Chloroform
- Methanol
- Deionized water
- 1.5 mL polypropylene microcentrifuge tubes
- Centrifuge capable of 2000 x g and 4°C
- Nitrogen evaporator

Procedure:

- Pipette 100 μL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 400 μL of a pre-chilled (-20°C) 2:1 (v/v) chloroform:methanol solution to the plasma sample.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Incubate the sample on ice for 10 minutes.
- Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the layers.
- Carefully collect the lower organic layer, which contains the lipids, and transfer it to a new 1.5 mL microcentrifuge tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the dried lipid extract in 100 μL of isopropanol.
- Vortex for 30 seconds to ensure the lipids are fully dissolved.
- The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis



Instrumentation:

- · HPLC system with a binary pump and autosampler
- Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μm particle size)
- Triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

HPLC Parameters:

Parameter	Value
Column	C18 Reversed-Phase (2.1 x 100 mm, 1.8 μm)
Mobile Phase A	Acetonitrile
Mobile Phase B	Isopropanol
Gradient	0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-25 min: 30% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μL

Mass Spectrometry Parameters:



Parameter	Value
Ionization Mode	Positive APCI or ESI
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	m/z 885.8 ([M+H]+)
Product Ion (Q3)	m/z 603.6 ([M+H-RCOOH]+)
Collision Energy	Optimized for the specific instrument, typically 25-35 eV
Dwell Time	100 ms
Source Temperature	450°C
Gas Flow	Optimized for the specific instrument

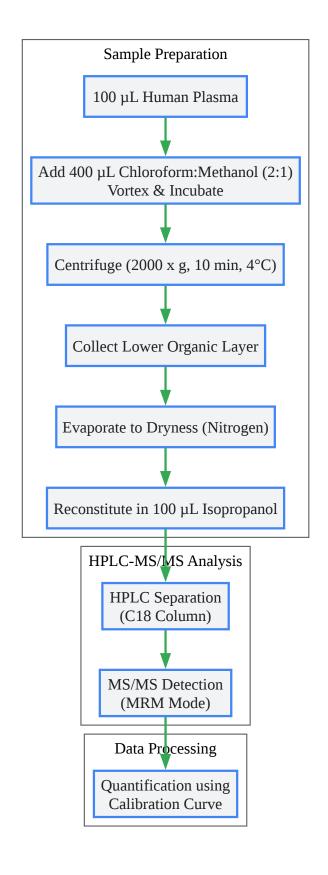
Data Presentation

The quantitative performance of this method was evaluated by constructing a calibration curve using **triolein** standards prepared in a surrogate matrix (e.g., stripped plasma or a solvent mixture) and spiking known concentrations of **triolein** into human plasma samples. The results are summarized in the table below.

Parameter	Result
Linearity (r²)	> 0.995
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	2 ng/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Accuracy (% Recovery)	90-110%

Mandatory Visualization

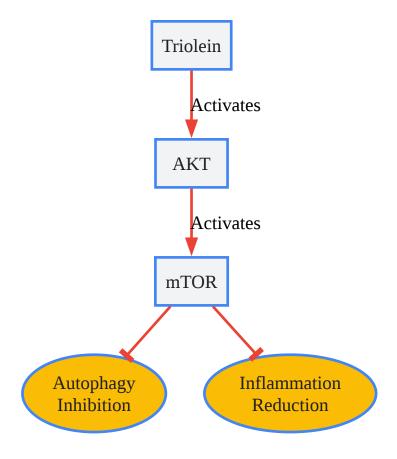




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Experimental workflow for **triolein** quantification.





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Triolein's role in the AKT/mTOR signaling pathway.

Discussion

The presented HPLC-MS/MS method provides a robust and reliable approach for the quantification of **triolein** in human plasma. The simple liquid-liquid extraction protocol offers good recovery and minimizes matrix effects. The use of a C18 column provides excellent chromatographic resolution of **triolein** from other endogenous lipids. The MRM detection mode ensures high selectivity and sensitivity, allowing for the accurate measurement of **triolein** at low ng/mL concentrations. Recent studies have indicated that **triolein** can play a role in cellular signaling, for instance, by activating the AKT/mTOR pathway, which is involved in the regulation of autophagy and inflammation.[1] This analytical method can be a valuable tool for researchers investigating the physiological and pathological roles of **triolein** and for professionals in drug development monitoring the effects of therapeutics on lipid metabolism.



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References

- 1. researchgate.net [researchgate.net]
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